

Application Notes and Protocols: 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid
Cat. No.:	B188211

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and application of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**, a key building block in organic synthesis and drug discovery.

Physicochemical Properties

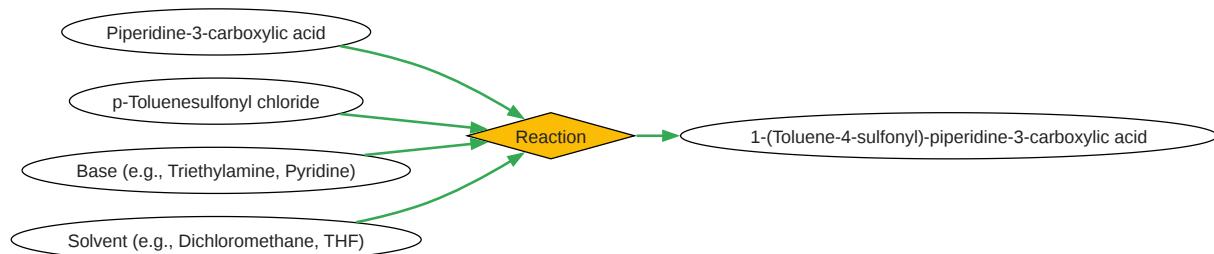
Property	Value	Source
CAS Number	5134-62-3	[1]
Molecular Formula	C ₁₃ H ₁₇ NO ₄ S	[1]
Molecular Weight	283.34 g/mol	[1]
IUPAC Name	1-(4-methylphenyl)sulfonylpiperidine-3-carboxylic acid	[2]
Purity	Typically ≥97%	[2]

Synthesis Protocol

While a specific, detailed protocol for the synthesis of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** is not readily available in the searched literature, a general procedure can be

adapted from standard tosylation reactions of piperidine derivatives. The following protocol is a representative example based on the tosylation of similar substrates.

Reaction Scheme:



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Caption: General synthesis of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**.

Materials:

- Piperidine-3-carboxylic acid
- p-Toluenesulfonyl chloride (TsCl)
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- A suitable base (e.g., triethylamine or pyridine)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

- Rotary evaporator
- Standard glassware for organic synthesis

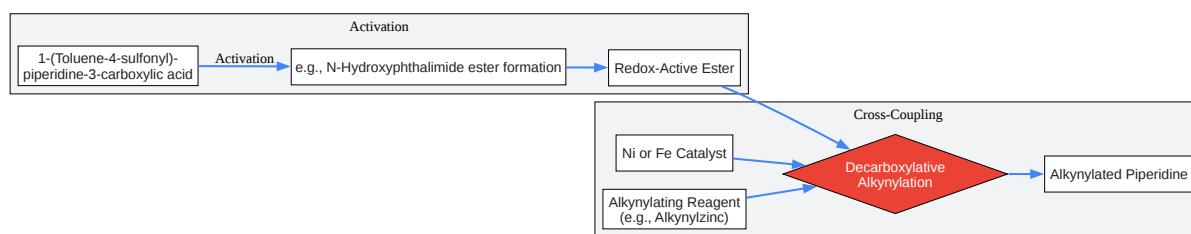
Procedure:

- Dissolution: In a round-bottom flask, dissolve piperidine-3-carboxylic acid (1 equivalent) in anhydrous DCM or THF.
- Addition of Base: Add the base (e.g., triethylamine, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.
- Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1-1.5 equivalents) in the same solvent to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Quench the reaction by adding water.
 - If DCM is used as the solvent, separate the organic layer. If THF is used, add a suitable extraction solvent like ethyl acetate.
 - Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**.

Application in Decarboxylative Alkylation

1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid is a valuable precursor for the synthesis of terminal and substituted alkynes through decarboxylative alkynylation.^[3] This reaction provides a powerful method for the introduction of an alkyne moiety.

Reaction Workflow:



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Caption: Workflow for decarboxylative alkynylation.

General Protocol for Nickel-Catalyzed Decarboxylative Alkynylation:

This protocol is a general representation of the decarboxylative alkynylation reaction.^{[4][5]}

Materials:

- **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**
- N-Hydroxyphthalimide or a similar activating agent
- A carbodiimide (e.g., DCC or EDC) for ester formation

- An alkynylating reagent (e.g., an alkynylzinc species, prepared from the corresponding terminal alkyne and a zinc salt)
- A nickel catalyst (e.g., $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- A ligand (e.g., a bipyridine derivative)
- Anhydrous solvent (e.g., DMF, THF)
- Standard inert atmosphere techniques and glassware

Procedure:

- Activation of the Carboxylic Acid:
 - Convert **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** to its corresponding redox-active ester (e.g., an N-hydroxyphthalimide ester) using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - Isolate and purify the activated ester.
- Preparation of the Alkynylating Reagent:
 - Prepare the alkynylzinc reagent in a separate flask under an inert atmosphere by reacting the terminal alkyne with a suitable zinc source.
- Cross-Coupling Reaction:
 - In a reaction vessel under an inert atmosphere, combine the nickel catalyst and the ligand in the anhydrous solvent.
 - Add the activated ester of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid**.
 - Add the freshly prepared alkynylating reagent to the mixture.
 - Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

- Work-up and Purification:
 - Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
 - Extract the product with an organic solvent.
 - Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
 - Purify the crude product by column chromatography to obtain the desired alkynylated piperidine derivative.

Characterization Data

While a comprehensive dataset for the synthesis of **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** is not available in the searched literature, researchers can expect to characterize the compound using the following techniques:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure, including the presence of the tosyl group and the piperidine ring.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid (O-H and C=O stretches) and the sulfonyl group (S=O stretches).
- Melting Point: To assess the purity of the synthesized compound.

Researchers are advised to acquire a Certificate of Analysis for commercially available **1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid** for detailed lot-specific data.[\[1\]](#)

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